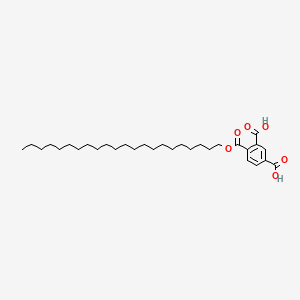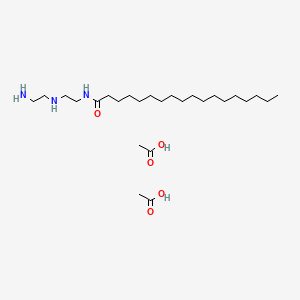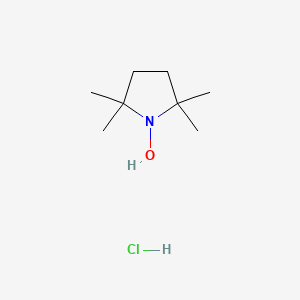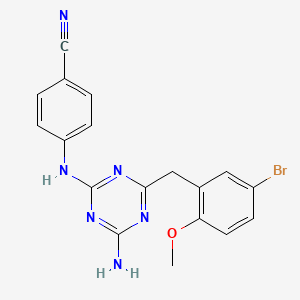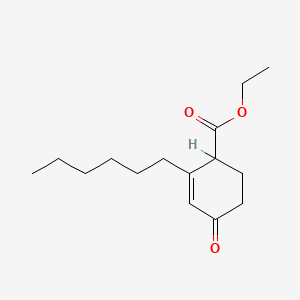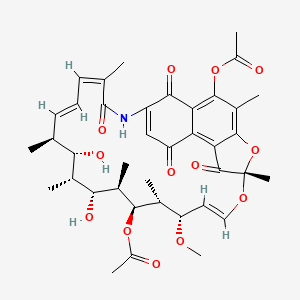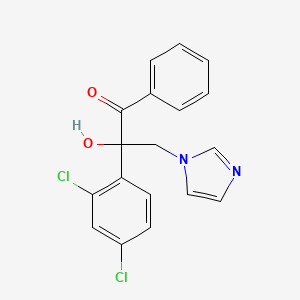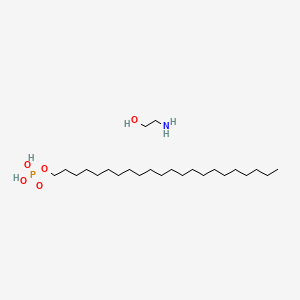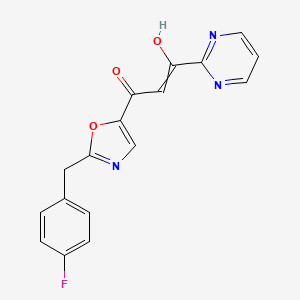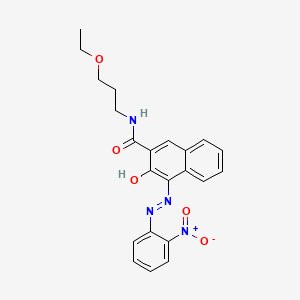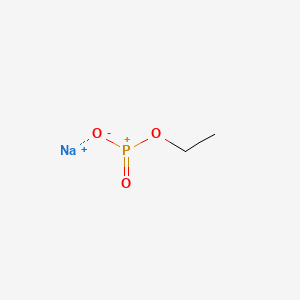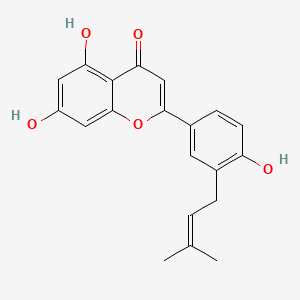
Yinyanghuo D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Yinyanghuo D involves the prenylation of apigenin. The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the prenylated product .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the leaves of Epimedium sagittatum. The leaves are dried and then subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Yinyanghuo D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Alkylated products
Wissenschaftliche Forschungsanwendungen
Yinyanghuo D has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating conditions like osteoporosis, cardiovascular diseases, and sexual dysfunction.
Industry: Used in the formulation of dietary supplements and herbal medicines .
Wirkmechanismus
Yinyanghuo D exerts its effects through various molecular targets and pathways:
Hormonal Regulation: Modulates the levels of hormones such as testosterone and estrogen.
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Neuroendocrine-Immune Network: Influences the hypothalamic-pituitary-adrenal (HPA) axis and immune responses
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Yinyanghuo A
- Yinyanghuo B
- Yinyanghuo C
- Yinyanghuo E
- Chrysoeriol
- Quercetin
- Apigenin
- Kaempferol
- Luteolin
Uniqueness
Yinyanghuo D is unique due to its specific prenylation pattern, which enhances its bioavailability and pharmacological activity compared to other flavonoids. This unique structure allows it to interact more effectively with molecular targets, making it a potent compound for various therapeutic applications .
Eigenschaften
CAS-Nummer |
174286-25-0 |
|---|---|
Molekularformel |
C20H18O5 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-4-12-7-13(5-6-15(12)22)18-10-17(24)20-16(23)8-14(21)9-19(20)25-18/h3,5-10,21-23H,4H2,1-2H3 |
InChI-Schlüssel |
PFQMUQWFRINBBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


